

Technical Guide to the Spectroscopic Characterization of Boc-D-3-Pal-OH

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Compound of Interest

Compound Name: *Boc-D-3-Pal-OH*

Cat. No.: *B558722*

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Audience: Researchers, scientists, and drug development professionals.

Introduction: This technical guide provides an in-depth overview of the spectroscopic data for N- α -tert-Butoxycarbonyl-D-3-(3-pyridyl)alanine (**Boc-D-3-Pal-OH**), a key building block in peptide synthesis and drug discovery. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the verification of the chemical structure and purity of **Boc-D-3-Pal-OH** in research and development settings.

Chemical Structure and Physical Properties

Boc-D-3-Pal-OH is an N-terminally protected derivative of the unnatural amino acid D-3-pyridylalanine. The tert-butoxycarbonyl (Boc) protecting group is instrumental in peptide synthesis, preventing unwanted side reactions at the amine terminus during peptide bond formation.

Property	Value
Molecular Formula	C ₁₃ H ₁₈ N ₂ O ₄
Molecular Weight	266.29 g/mol
CAS Number	98266-33-2
Appearance	White to off-white powder
Melting Point	134-148 °C[1][2]

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **Boc-D-3-Pal-OH** based on typical values for similar Boc-protected amino acids and pyridyl-containing compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For **Boc-D-3-Pal-OH**, both ¹H and ¹³C NMR are essential for confirming the presence of the Boc group, the pyridyl ring, and the amino acid backbone.

Table 2.1.1: ¹H NMR Data (Expected Chemical Shifts)

Solvent: CDCl₃ or DMSO-d₆

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.5	s	1H	Pyridyl H-2
~8.4	d	1H	Pyridyl H-6
~7.6	d	1H	Pyridyl H-4
~7.3	dd	1H	Pyridyl H-5
~5.0	d	1H	NH
~4.5	m	1H	α -CH
~3.2	m	2H	β -CH ₂
~1.4	s	9H	Boc (CH ₃) ₃

Table 2.1.2: ¹³C NMR Data (Expected Chemical Shifts)Solvent: CDCl₃ or DMSO-d₆

Chemical Shift (δ) ppm	Assignment
~173	C=O (Carboxylic acid)
~155	C=O (Boc)
~150	Pyridyl C-2
~148	Pyridyl C-6
~137	Pyridyl C-4
~134	Pyridyl C-3
~124	Pyridyl C-5
~80	Boc C(CH ₃) ₃
~55	α -CH
~36	β -CH ₂
~28	Boc (CH ₃) ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Boc-D-3-Pal-OH** will show characteristic absorption bands for the carboxylic acid, carbamate, and aromatic functionalities.

Table 2.2.1: IR Absorption Data (Expected Frequencies)

Frequency (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic acid)
~3300	Medium	N-H stretch (Carbamate)
~1710	Strong	C=O stretch (Carboxylic acid)
~1690	Strong	C=O stretch (Boc group)
~1520	Medium	N-H bend
~1600, ~1480	Medium-Weak	C=C and C=N stretches (Pyridyl ring)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition. Electrospray ionization (ESI) is a common technique for the analysis of amino acid derivatives.

Table 2.3.1: Mass Spectrometry Data

Technique	Mode	Expected m/z	Assignment
ESI	Positive	267.13	[M+H] ⁺
ESI	Positive	289.11	[M+Na] ⁺
ESI	Positive	211.09	[M-C ₄ H ₈ +H] ⁺ (loss of isobutylene)
ESI	Positive	167.08	[M-Boc+H] ⁺
ESI	Negative	265.11	[M-H] ⁻

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **Boc-D-3-Pal-OH** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6). The choice of solvent may depend on the solubility of the compound.
- Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
- Data Acquisition:
 - Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
 - For ^1H NMR, a typical experiment involves 16-64 scans with a relaxation delay of 1-2 seconds.
 - For ^{13}C NMR, a larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

FT-IR Spectroscopy Protocol

- Sample Preparation:
 - KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the clean ATR crystal.

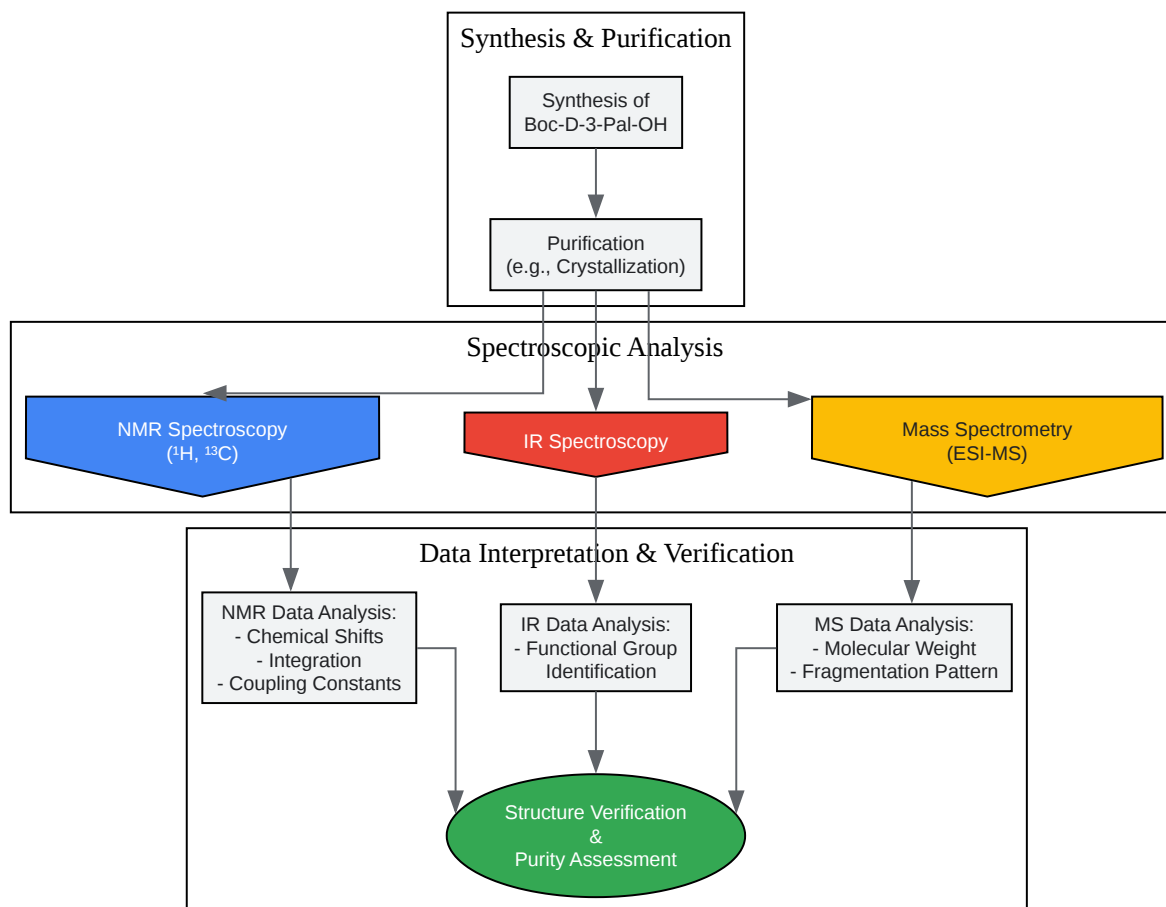
- Place the sample in the spectrometer and record the sample spectrum.
- Typically, spectra are collected over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

ESI-MS Protocol

- Sample Preparation: Prepare a dilute solution of **Boc-D-3-Pal-OH** (approximately 10 $\mu\text{g/mL}$) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of formic acid (0.1%) to promote ionization.[\[3\]](#)
- Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 $\mu\text{L/min}$.
- Data Acquisition:
 - Acquire mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 100-500).
 - Optimize instrumental parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve good signal intensity and stability.
- Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions. High-resolution mass spectrometry can be used to confirm the elemental composition.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like **Boc-D-3-Pal-OH**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **Boc-D-3-Pal-OH**.

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